methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl group linked to a piperidinyl-thiazole moiety. This structure is characteristic of pharmacologically active molecules targeting nuclear receptors or enzymes, particularly peroxisome proliferator-activated receptors (PPARs) .
Properties
IUPAC Name |
methyl 3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-21-13(18)12-11(4-8-22-12)24(19,20)16-10-2-6-17(7-3-10)14-15-5-9-23-14/h4-5,8-10,16H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOGPSCCRNAGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 1448137-71-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₃O₄S₃, with a molecular weight of 387.5 g/mol. The compound features a thiazole ring linked to a piperidine moiety through a sulfamoyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₄S₃ |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1448137-71-0 |
Research indicates that compounds containing thiazole and sulfamoyl moieties often exhibit diverse biological activities, including antimicrobial , antitumor , and anti-inflammatory properties.
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant efficacy against various bacterial strains. For instance, thiazole derivatives have been reported to reduce the burden of methicillin-resistant Staphylococcus aureus (MRSA) in skin infections by over 90% in vivo studies .
- Antitumor Activity : The structural components of this compound suggest potential interactions with cellular targets involved in cancer proliferation. Thiazole derivatives have shown cytotoxic effects against multiple cancer cell lines, with some compounds exhibiting IC50 values lower than reference drugs like doxorubicin .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been highlighted in studies showing enhanced release of immunostimulatory cytokines in immune cell lines . This suggests a role in enhancing immune responses, potentially useful in vaccine formulations.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the thiazole and piperidine rings influence biological activity:
- Thiazole Substituents : Variations in substituents on the thiazole ring can significantly affect the potency and selectivity of the compound. For example, substituents that enhance hydrophobic interactions tend to increase cytotoxicity against cancer cells .
- Piperidine Modifications : Changes in the piperidine moiety also play a crucial role in determining the overall activity profile. Compounds with specific substitutions have shown improved efficacy against target proteins involved in tumor growth .
Case Studies
Several case studies have examined the biological activities of related compounds:
- Case Study on Antimicrobial Efficacy : A study demonstrated that thiazole-sulfamoyl derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Case Study on Antitumor Activity : In vitro assays revealed that thiazole-containing compounds could induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
The target compound shares a methyl thiophene-2-carboxylate backbone with sulfamoyl modifications, a common feature in PPAR ligands. Key comparisons include:
Key Observations :
- This may alter binding kinetics to PPARδ .
Physicochemical Properties
- Methyl N-(Methoxycarbonylmethyl)-3-Sulfamoyl-2-Thiophenecarboxylate () has a melting point of 96–98°C and a logP of 1.46, indicating moderate hydrophobicity. The target compound’s bulkier substituent may increase logP, reducing aqueous solubility but improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
